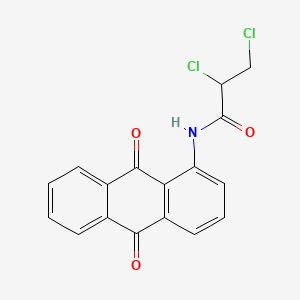
N-1-Anthraquinonyl-2,3-dichloropropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-Anthraquinonyl-2,3-dichloropropionamide is a chemical compound that combines the structural features of anthraquinone and dichloropropionamide. Anthraquinone is an aromatic organic compound known for its applications in dyes, pharmaceuticals, and catalysts . The dichloropropionamide moiety introduces additional reactivity and potential for diverse chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Anthraquinonyl-2,3-dichloropropionamide typically involves the reaction of anthraquinone derivatives with 2,3-dichloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-1-Anthraquinonyl-2,3-dichloropropionamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form anthraquinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthrone or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium(VI) compounds and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
科学研究应用
N-1-Anthraquinonyl-2,3-dichloropropionamide has diverse applications in scientific research:
作用机制
The mechanism of action of N-1-Anthraquinonyl-2,3-dichloropropionamide involves its interaction with molecular targets such as enzymes and nucleic acids. The anthraquinone moiety intercalates into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit topoisomerases and other essential cellular proteins, leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the dichloropropionamide group.
N-(2-R-1-anthraquinonyl)ureas: Compounds with urea groups instead of dichloropropionamide, exhibiting different reactivity and applications.
Anthrapyrimidine Derivatives: Compounds formed by cyclization of anthraquinonylureas, showing unique chemical properties.
Uniqueness
N-1-Anthraquinonyl-2,3-dichloropropionamide is unique due to the presence of both anthraquinone and dichloropropionamide moieties, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
63915-90-2 |
|---|---|
分子式 |
C17H11Cl2NO3 |
分子量 |
348.2 g/mol |
IUPAC 名称 |
2,3-dichloro-N-(9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C17H11Cl2NO3/c18-8-12(19)17(23)20-13-7-3-6-11-14(13)16(22)10-5-2-1-4-9(10)15(11)21/h1-7,12H,8H2,(H,20,23) |
InChI 键 |
NMNHTHKXGSVAQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















